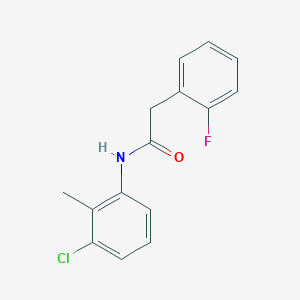
N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide, also known as CFEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. CFEB belongs to the class of benzamide derivatives and has been shown to exhibit promising pharmacological properties.
Mechanism of Action
The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide is not fully understood. However, it has been shown to act on the opioid receptors, specifically the mu and delta opioid receptors. N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide has been shown to exhibit neuroprotective properties, protecting neurons from damage and death.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide is also highly selective for the mu and delta opioid receptors, making it a useful tool for studying the opioid system. However, N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide has some limitations. It has a relatively short half-life, which may limit its effectiveness in certain experiments. In addition, N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Future Directions
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide. One area of research is the development of new analgesic and anti-inflammatory drugs based on N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide. Another area of research is the development of new cancer therapies based on N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide and its potential applications in the treatment of neurodegenerative diseases.
Synthesis Methods
N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide can be synthesized using various methods, including the reaction of 3-chloro-4-fluoroaniline with ethyl 4-aminobenzoate in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide in its pure form. Other methods include the reaction of 3-chloro-4-fluoroaniline with ethyl 4-chlorobenzoate or ethyl 4-bromobenzoate in the presence of a catalyst.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide has been extensively studied for its potential applications in medical research. It has been shown to exhibit potent antinociceptive and anti-inflammatory properties, making it a promising candidate for the development of new analgesic and anti-inflammatory drugs. N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide has also been shown to possess antitumor properties, making it a potential candidate for cancer therapy. In addition, N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide has been shown to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C15H13ClFNO |
|---|---|
Molecular Weight |
277.72 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C15H13ClFNO/c1-2-10-3-5-11(6-4-10)15(19)18-12-7-8-14(17)13(16)9-12/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
FDWCGCBIFUONKB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Ethyl 3-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290390.png)



![Ethyl 4-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290396.png)